2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one is a complex organic compound with the molecular formula C19H37N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one
- 7-Ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one
Uniqueness
2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one is unique due to its specific decyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to its analogs. These unique features can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
56926-06-8 |
---|---|
Molecular Formula |
C19H37N3O |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-decyl-7-ethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C19H37N3O/c1-3-5-6-7-8-9-10-11-13-20-15-16-22-18(17-20)12-14-21(4-2)19(22)23/h18H,3-17H2,1-2H3 |
InChI Key |
XSYBQOKXFWPRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN2C(C1)CCN(C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.